molecular formula C13H13BrN2O B15254303 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B15254303
M. Wt: 293.16 g/mol
InChI Key: NISBMGPYKAAAAZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused pyridoquinazoline ring system. It is primarily used in research settings due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a brominated aniline derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale for research purposes, industrial production methods would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in larger quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one: Lacks the halogen atom.

    6-Bromo-4-ethyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the specific arrangement of the fused ring system contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

6-bromo-4-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H13BrN2O/c1-8-4-2-5-9-11(8)15-12-10(14)6-3-7-16(12)13(9)17/h2,4-5,10H,3,6-7H2,1H3

InChI Key

NISBMGPYKAAAAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N3CCCC(C3=N2)Br

Origin of Product

United States

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